4-Iodo-2-methoxy-6-trimethylsilanyl-pyridine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodo-2-methoxy-6-trimethylsilanyl-pyridine-3-carbaldehyde is a chemical compound with the molecular formula C10H14INO2Si and a molecular weight of 335.21 g/mol . This compound is characterized by the presence of an iodine atom, a methoxy group, and a trimethylsilanyl group attached to a pyridine ring, along with a carbaldehyde functional group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-2-methoxy-6-trimethylsilanyl-pyridine-3-carbaldehyde typically involves the iodination of a pyridine derivative followed by the introduction of methoxy and trimethylsilanyl groups. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may include steps such as purification through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Iodo-2-methoxy-6-trimethylsilanyl-pyridine-3-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The carbaldehyde group can be oxidized to form a carboxylic acid.
Reduction: The carbaldehyde group can be reduced to form an alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-Iodo-2-methoxy-6-trimethylsilanyl-pyridine-3-carboxylic acid.
Reduction: Formation of 4-Iodo-2-methoxy-6-trimethylsilanyl-pyridine-3-methanol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Iodo-2-methoxy-6-trimethylsilanyl-pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways and interactions involving pyridine derivatives.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Iodo-2-methoxy-6-trimethylsilanyl-pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The presence of the iodine atom and the trimethylsilanyl group can influence its reactivity and binding properties. The compound may act as a precursor or intermediate in various chemical reactions, facilitating the formation of desired products through its functional groups .
Comparison with Similar Compounds
Similar Compounds
- 4-Iodo-2-methoxy-pyridine-3-carbaldehyde
- 4-Iodo-6-trimethylsilanyl-pyridine-3-carbaldehyde
- 2-Methoxy-6-trimethylsilanyl-pyridine-3-carbaldehyde
Uniqueness
4-Iodo-2-methoxy-6-trimethylsilanyl-pyridine-3-carbaldehyde is unique due to the combination of its functional groups, which provide distinct reactivity and properties. The presence of the iodine atom allows for specific substitution reactions, while the methoxy and trimethylsilanyl groups influence its chemical behavior and stability .
Biological Activity
4-Iodo-2-methoxy-6-trimethylsilanyl-pyridine-3-carbaldehyde is a pyridine derivative notable for its unique structural features, including an iodine atom, a methoxy group, and a trimethylsilanyl group. These characteristics contribute to its biological activity, making it a subject of interest in medicinal chemistry and pharmaceutical research.
The molecular formula of this compound is C10H14INO2Si, with a molecular weight of 335.21 g/mol. The compound exhibits a predicted boiling point of approximately 318.3 °C and is characterized by its density and solubility properties influenced by the presence of iodine and silanyl groups .
The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors. The iodine atom enhances the compound's polarizability and binding affinity, which may influence pharmacokinetics and pharmacodynamics. The trimethylsilanyl group can also modulate the compound's reactivity, facilitating interactions with biological molecules.
Antibacterial Activity
In vitro studies on related pyridine compounds have demonstrated antibacterial effects against various strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The presence of functional groups such as methoxy and silanyl may enhance these activities through mechanisms involving cell membrane disruption or inhibition of bacterial enzyme activity .
Cytotoxicity
The cytotoxic potential of this compound has been assessed in several cancer cell lines. Preliminary findings suggest moderate cytotoxicity against liver (WRL-68), colon (Caco2), breast (MCF-7), and prostate (PC-3) cancer cell lines. The IC50 values for these assays indicate a promising avenue for further exploration in cancer therapeutics .
Case Studies
- Antiviral Screening : A study evaluated the antiviral properties of structurally similar pyridine compounds against the dengue virus (DENV). Compounds demonstrated significant reductions in viral load with low cytotoxicity profiles, suggesting that this compound may share similar mechanisms .
- Cytotoxicity Assays : In a series of cytotoxicity tests involving MTT assays on various cancer cell lines, derivatives showed varying degrees of effectiveness. For example, one derivative exhibited an IC50 value of 86 μM against liver cancer cells, indicating potential therapeutic relevance .
Data Summary
Property | Value |
---|---|
Molecular Formula | C10H14INO2Si |
Molecular Weight | 335.21 g/mol |
Boiling Point | 318.3 °C |
Antiviral Efficacy | Potential against DENV |
Cytotoxicity IC50 | Approx. 86 μM (varies by cell line) |
Properties
IUPAC Name |
4-iodo-2-methoxy-6-trimethylsilylpyridine-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14INO2Si/c1-14-10-7(6-13)8(11)5-9(12-10)15(2,3)4/h5-6H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQKIFRSZGVLWSK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=N1)[Si](C)(C)C)I)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14INO2Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.